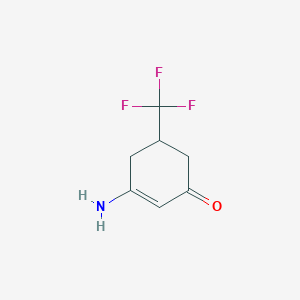
3-Amino-5-(trifluoromethyl)-2-cyclohexene-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(trifluoromethyl)cyclohex-2-en-1-one is a highly functionalized organic compound that contains both an amino group and a trifluoromethyl group. This compound is of significant interest in organic and medicinal chemistry due to its unique structural features and reactivity. The presence of the trifluoromethyl group imparts unique electronic properties, making it a valuable building block for the synthesis of various organic and heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(trifluoromethyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of the sodium salt of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate with ammonia or ammonium acetate . This reaction typically requires mild conditions and can be carried out in a one-pot synthesis.
Industrial Production Methods
Industrial production of 3-Amino-5-(trifluoromethyl)cyclohex-2-en-1-one often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrolysis, acid catalysis, and decarboxylation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(trifluoromethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .
Scientific Research Applications
3-Amino-5-(trifluoromethyl)cyclohex-2-en-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-5-(trifluoromethyl)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to its effects on enzyme activity and cellular processes . The amino group can form hydrogen bonds and participate in nucleophilic attacks, further influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-cyclohexen-1-one: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
5-(Trifluoromethyl)cyclohexane-1,3-dione: Contains a trifluoromethyl group but lacks the amino group, leading to different chemical behavior.
2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole: A structurally similar compound with different heterocyclic features.
Uniqueness
3-Amino-5-(trifluoromethyl)cyclohex-2-en-1-one is unique due to the presence of both an amino group and a trifluoromethyl group, which impart distinct electronic and steric properties. This combination makes it a versatile intermediate for the synthesis of a wide range of organic and heterocyclic compounds .
Properties
Molecular Formula |
C7H8F3NO |
|---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C7H8F3NO/c8-7(9,10)4-1-5(11)3-6(12)2-4/h3-4H,1-2,11H2 |
InChI Key |
WWYODVULHVMAMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C=C1N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















